naphthalene-1,5-disulfonyl chloride
Overview
Description
naphthalene-1,5-disulfonyl chloride: is an organic compound with the molecular formula C10H6Cl2O4S2 . It is a derivative of naphthalene, where two sulfonyl chloride groups are attached to the 1 and 5 positions of the naphthalene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: naphthalene-1,5-disulfonyl chloride can be synthesized by reacting naphthalene-1,5-disulfonic acid with phosphorus pentachloride (PCl5). The reaction is typically carried out in a solvent such as chloroform, and the mixture is heated to around 110°C. The product is then purified by recrystallization .
Industrial Production Methods: In industrial settings, the production of 1,5-naphthalenedisulfonyl chloride involves the chlorosulfonation of naphthalene. This process uses chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The reaction is carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: naphthalene-1,5-disulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines to form sulfonamide derivatives.
Hydrolysis: It can be hydrolyzed to form 1,5-naphthalenedisulfonic acid.
Common Reagents and Conditions:
Major Products Formed:
Sulfonamides: Formed from reactions with amines.
Sulfonic Acids: Formed from hydrolysis reactions.
Scientific Research Applications
naphthalene-1,5-disulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,5-naphthalenedisulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonic acid derivatives, depending on the nucleophile involved . The molecular targets and pathways include the interaction with amine groups in biomolecules, leading to the formation of stable sulfonamide linkages .
Comparison with Similar Compounds
- 1-Naphthalenesulfonyl chloride
- 2-Naphthalenesulfonyl chloride
- 2-Naphthalenesulfonyl fluoride
- 1-Naphthalenesulfonamide
- 2-Naphthalenesulfonamide
Comparison: naphthalene-1,5-disulfonyl chloride is unique due to the presence of two sulfonyl chloride groups at specific positions on the naphthalene ring. This structural feature enhances its reactivity compared to mono-substituted naphthalene derivatives. Additionally, the presence of two reactive sites allows for the formation of more complex and diverse chemical structures .
Properties
CAS No. |
1928-01-4 |
---|---|
Molecular Formula |
C10H6Cl2O4S2 |
Molecular Weight |
325.2 g/mol |
IUPAC Name |
naphthalene-1,5-disulfonyl chloride |
InChI |
InChI=1S/C10H6Cl2O4S2/c11-17(13,14)9-5-1-3-7-8(9)4-2-6-10(7)18(12,15)16/h1-6H |
InChI Key |
BCXWMIMRDMIJGL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)S(=O)(=O)Cl |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)S(=O)(=O)Cl |
1928-01-4 | |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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